molecular formula C37H41N9O3S B609107 MK-8353

MK-8353

Cat. No.: B609107
M. Wt: 691.8 g/mol
InChI Key: KPQQGHGDBBJGFA-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-8353 is an orally bioavailable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily developed for its potential use in oncology, particularly in treating advanced solid tumors. The compound works by inhibiting the kinase activity of ERK1/2, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, a pathway often dysregulated in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-8353 involves a series of chemical reactions designed to optimize its potency, selectivity, and pharmacokinetic properties.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of clinical trials and potential commercial use. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

MK-8353 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without compromising the compound’s integrity .

Major Products Formed

The major products formed from these reactions are various analogs of this compound, each with slightly different properties. These analogs are often tested for their efficacy and safety in preclinical and clinical studies .

Scientific Research Applications

MK-8353 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MK-8353 exerts its effects by inhibiting the kinase activity of ERK1/2. This inhibition prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival. The compound induces a conformational change in ERK1/2, preventing its activation by mitogen-activated extracellular signal-regulated kinase (MEK) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual mechanism of action, which involves both the inhibition of ERK1/2 kinase activity and the induction of a conformational change that prevents its activation. This dual mechanism enhances its potency and selectivity, making it a promising candidate for cancer therapy .

Biological Activity

MK-8353 is an orally bioavailable inhibitor targeting the extracellular signal-regulated kinase (ERK) pathway, specifically designed to combat various cancers characterized by mutations in the BRAF and RAS genes. This compound exhibits a dual mechanism of action, inhibiting both active and inactive forms of ERK1 and ERK2, making it a significant candidate in cancer therapy.

This compound functions primarily by:

  • Inhibiting ERK Kinase Activity : It selectively inhibits the kinase activity of ERK1 and ERK2 with IC50 values of approximately 20 nM and 7 nM, respectively .
  • Preventing ERK Phosphorylation : Unlike some other inhibitors, this compound also prevents the phosphorylation of ERK by MEK, which is crucial for its activation and subsequent signaling cascade .

Selectivity Profile

The selectivity of this compound was evaluated against a panel of 233 mammalian kinases. The results showed:

  • Only three kinases exhibited greater than 50% inhibition at 1 μM concentration.
  • At 100 nM, none of the off-target kinases were inhibited, indicating a high degree of specificity for ERK1/2 .

Preclinical Studies

Preclinical studies have demonstrated promising results:

  • Tumor Models : this compound showed significant anti-tumor activity in various xenograft models, including Colo-205 human colon tumor models .
  • Cell Line Efficacy : It inhibited the proliferation of multiple cancer cell lines harboring BRAF V600E and RAS mutations, showcasing its potential across different cancer types .

Table 1: Summary of Preclinical Findings

Study TypeModel UsedKey Findings
Xenograft StudiesColo-205 Human TumorSignificant tumor growth inhibition
Cell Line StudiesBRAF V600E/RAS MutantInhibition of cell proliferation
Kinase Profiling233 KinasesHigh selectivity for ERK1/2

Clinical Trials

Clinical evaluation of this compound has been conducted through several studies:

  • Phase I Trials : The this compound-001 trial enrolled patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and evaluate pharmacodynamics and efficacy.
    • Dosage : Patients received doses ranging from 100 mg to 800 mg twice daily.
    • Adverse Events : Commonly reported side effects included diarrhea (44%), fatigue (40%), nausea (32%), and rash (28%). Dose-limiting toxicities were observed at higher doses .
    • Efficacy : Among patients evaluable for response, three out of fifteen with BRAF V600E mutant melanoma showed partial responses .

Table 2: Clinical Trial Summary

Trial NamePatient PopulationDose Range (mg)Responses Observed
This compound-001Advanced Solid Tumors100 - 800Partial response in 3/15

Properties

IUPAC Name

(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQQGHGDBBJGFA-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-8353
Reactant of Route 2
Reactant of Route 2
MK-8353
Reactant of Route 3
Reactant of Route 3
MK-8353
Reactant of Route 4
Reactant of Route 4
MK-8353
Reactant of Route 5
Reactant of Route 5
MK-8353
Reactant of Route 6
Reactant of Route 6
MK-8353

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.